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Octafluoro-2-butene

Global Warming Potential Environmental impact Greenhouse gas

Octafluoro-2-butene (perfluoro-2-butene, 2-C₄F₈, CAS 360-89-4) is a fully fluorinated, unsaturated C₄ perfluoroalkene with molecular formula C₄F₈ and a molecular weight of 200.03 g/mol. The compound exists as a mixture of cis (Z) and trans (E) geometric isomers around the central double bond and appears as a colorless, nonflammable gas at ambient conditions.

Molecular Formula C4F8
Molecular Weight 200.03 g/mol
CAS No. 360-89-4
Cat. No. B1333372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctafluoro-2-butene
CAS360-89-4
Molecular FormulaC4F8
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)F)(C(F)(F)F)F
InChIInChI=1S/C4F8/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+
InChIKeyWSJULBMCKQTTIG-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octafluoro-2-butene (CAS 360-89-4): Physicochemical Identity and Comparator Landscape for Procurement Assessment


Octafluoro-2-butene (perfluoro-2-butene, 2-C₄F₈, CAS 360-89-4) is a fully fluorinated, unsaturated C₄ perfluoroalkene with molecular formula C₄F₈ and a molecular weight of 200.03 g/mol [1]. The compound exists as a mixture of cis (Z) and trans (E) geometric isomers around the central double bond and appears as a colorless, nonflammable gas at ambient conditions . Its primary structural comparators include the saturated cyclic isomer octafluorocyclobutane (c-C₄F₈, CAS 115-25-3), the positional isomer octafluoro-1-butene (CAS 357-26-6), the smaller perfluoroalkene hexafluoropropene (C₃F₆, CAS 116-15-4), the branched isomer perfluoroisobutene (PFIB, CAS 382-21-8), and the partially fluorinated competitor (Z)-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz). The procurement-relevant differentiation of octafluoro-2-butene lies in its combination of an ultra-low global warming potential (GWP = 1.97), zero ozone depletion potential (ODP = 0), a reactive unsaturated bond enabling efficient plasma decomposition, and a safety profile that distinguishes it sharply from its highly toxic branched isomer PFIB [2][3].

Why Octafluoro-2-butene Cannot Be Replaced by Generic C₄F₈ Isomers or Saturated Perfluorocarbons Without Performance or Environmental Penalty


Octafluoro-2-butene shares the molecular formula C₄F₈ with the widely used semiconductor etching gas octafluorocyclobutane (c-C₄F₈), yet the two isomers diverge dramatically in both environmental impact and plasma performance. The cyclic saturated c-C₄F₈ possesses a global warming potential (GWP) of 3,400–9,700 CO₂-equivalent with an atmospheric lifetime of approximately 32 years, whereas the linear unsaturated 2-C₄F₈ has a GWP of only 1.97 and a short atmospheric half-life due to rapid reaction with tropospheric hydroxyl radicals via the double bond . In plasma etching, the unsaturated bond in 2-C₄F₈ confers substantially higher decomposition efficiency (>94% vs. ~84% for c-C₄F₈), which directly translates into faster etch rates and superior oxide-to-nitride selectivity [1]. Similarly, substitution with hexafluoropropene (C₃F₆) in polyfluoroalkylation chemistry fails because octafluorobut-2-ene exhibits dramatically different reactivity toward fluoride ion, being far more difficult to dimerize yet far more efficient in alkylation reactions [2]. These differences are not marginal; they constitute binary go/no-go decision criteria for applications spanning semiconductor fabrication, fire suppression, and specialty fluoropolymer synthesis.

Quantitative Differentiation Evidence for Octafluoro-2-butene: Head-to-Head Comparisons Against Key Isomers and Functional Analogs


Global Warming Potential: Octafluoro-2-butene (GWP = 1.97) vs. Octafluorocyclobutane (GWP = 3,400–9,700)

Octafluoro-2-butene possesses a 100-year global warming potential (GWP₁₀₀) of 1.97, a value approximately 1,700–4,900 times lower than that of the saturated cyclic isomer octafluorocyclobutane (c-C₄F₈), which has a reported GWP range of 3,400–9,700 CO₂-equivalent [1]. This difference originates from the unsaturated double bond in 2-C₄F₈, which enables rapid atmospheric degradation via reaction with OH radicals, yielding an estimated tropospheric half-life of approximately 3.8 days, compared to the ~32-year atmospheric lifetime of c-C₄F₈ . Both compounds have an ozone depletion potential (ODP) of zero [1].

Global Warming Potential Environmental impact Greenhouse gas Dielectric etching gas replacement

Plasma Etch Rate and Oxide-to-Nitride Selectivity: Octafluoro-2-butene Surpasses Octafluorocyclobutane in Contact Hole Etching

In a direct comparative study using identical plasma etching conditions (ICP chamber, gas mixture with Ar and O₂), octafluoro-2-butene demonstrated a gas decomposition ratio exceeding 94%, compared to approximately 84% for c-C₄F₈ [1]. The etch rate of SiO₂ using 2-C₄F₈ was 5,250 Å/min for the contact hole recipe (vs. 5,000 Å/min for c-C₄F₈) and 4,090 Å/min for the self-aligned contact hole recipe (vs. 3,620 Å/min for c-C₄F₈). Most critically, the oxide-to-nitride etching selectivity—assessed by the thickness of the SiN etch-stop layer remaining after 100% over-etch of a self-aligned contact—was 396 Å for 2-C₄F₈ versus only 144 Å for c-C₄F₈, representing a 2.75-fold improvement in nitride retention [1]. The patent disclosure further states that the GWP of the linear octafluorobutene is less than 100, compared to c-C₄F₈ which has a GWP thousands of times larger than CO₂ [2].

Semiconductor dry etching Oxide-to-nitride selectivity Contact hole etch Plasma decomposition efficiency

Plasma Etching Efficiency Ranking: Octafluoro-2-butene Outperforms C₃F₆, C₄F₆, c-C₄F₈, and C₅F₈ in Inter-Compound Comparison

Among five perfluorocarbon (PFC) and unsaturated fluorocarbon (UFC) etching gases—C₃F₆, C₄F₆, c-C₄F₈, 2-C₄F₈, and C₅F₈—the 2-C₄F₈ plasma exhibited the greatest etching efficiency in a published comparative study [1]. This superior performance was attributed to a higher plasma density and an elevated CF₃⁺/CF⁺ ion ratio in the 2-C₄F₈ plasma, where CF₃⁺ has a greater etching ability than CF⁺ [1]. Complementary Fourier transform mass spectrometry (FTMS) analysis established that electron impact ionization of 2-C₄F₈ generates 15 product ions over 10–200 eV, with the total ionization cross-section reaching a maximum of 1.2 × 10⁻¹⁵ cm² at 90 eV, and the ion chemistry was found to be significantly different from that in c-C₄F₈ [2]. From threshold to 18 eV, the parent ion C₄F₈⁺ dominates; from 18 to 70 eV, C₃F₅⁺ is the major ion; and above 70 eV, CF₃⁺ becomes dominant [2].

Plasma etching efficiency Perfluorocarbon ranking Ion chemistry CF₃⁺/CF⁺ ratio

Infrared Multiphoton Dissociation Branching: Octafluoro-2-butene vs. Octafluoro-1-butene Isomer-Specific Fragmentation Patterns

Infrared multiphoton dissociation (IRMPD) studies using photofragment translational spectroscopy revealed fundamentally different primary dissociation pathways between the two perfluorobutene positional isomers. In octafluoro-1-butene, the predominant reaction at moderate laser fluences is cleavage of a carbon–carbon single bond producing CF₃ and C₃F₅ fragments [1]. In octafluoro-2-butene, three competing channels operate: CF₃ loss, CF₂ elimination, and C₂F₄ formation, with a measured branching ratio of CF₃:CF₂:C₂F₄ = 1.0:0.8:0.6 at a laser fluence of 60 J/cm² [1]. The CF₂ loss and C₂F₄ formation channels in octafluoro-2-butene are proposed to proceed through a diradical intermediate requiring a 1,2-fluorine migration [2], a pathway that is not available to octafluoro-1-butene.

IRMPD Photofragment translational spectroscopy Dissociation branching ratio Isomer differentiation

Fluoride-Ion-Mediated Dimerization Reactivity: Octafluoro-2-butene vs. Hexafluoropropene — Steric, Not Electronic, Differentiation

In fluoride-ion-mediated reactions, octafluorobut-2-ene is reported to be much more difficult to dimerize than hexafluoropropene (C₃F₆), requiring more forcing conditions to obtain the dimer perfluoro-3,4-dimethylhex-3-ene [1]. However, polyfluoroalkylation reactions of octafluorobut-2-ene with perfluoro-aromatic compounds (perfluoro-pyridine, -pyridazine, -quinoline, nitropentafluorobenzene, and perfluorotoluene) are described as very efficient, yielding various perfluoro-2-butyl derivatives [1]. The restricted rotation observed in the ¹⁹F NMR spectra of perfluoro-2-butylaromatic products, even at room temperature, provides a distinctive analytical handle for product characterization [1].

Fluoride ion catalysis Perfluoroalkene dimerization Polyfluoroalkylation Organofluorine reactivity

Fire Suppression Residue Comparison: Octafluoro-2-butene (0.04% w/w) vs. Hexafluoropropene (0.00% w/w) in Halon Replacement Evaluation

In a cup burner fire suppression evaluation using n-hexane fuel, octafluoro-2-butene demonstrated effective flame extinction performance comparable to Halon agents, with a measured residue level of 0.04% (w/w), whereas hexafluoropropene produced 0.00% (w/w) residue [1]. Both residue levels were deemed acceptable for fire suppression agent applications per NIST Technical Note 1278 criteria [1]. The patent disclosure further establishes that octafluoro-2-butene, along with hexafluoropropene and octafluoro-1-butene, extinguishes fires as effectively as Halons with similar volatility, is non-reactive toward most metals and nonmetals, and possesses toxicity characteristics suitable for occupied spaces during use [2]. A separate DFT computational study confirmed that octafluoro-2-butene generates a large number of fire-extinguishing radical species with fast reaction rate constants in the primary extinguishing pathways, supporting its potential as a Halon substitute [3].

Fire suppression Halon alternative Cup burner test Total flooding agent

Procurement-Driven Application Scenarios Where Octafluoro-2-butene (CAS 360-89-4) Delivers Quantifiable Advantage Over Isomeric or Functional Alternatives


Semiconductor Dielectric Etching: High-Aspect-Ratio SiO₂ Contact Hole Formation with Superior Oxide-to-Nitride Selectivity

In advanced semiconductor manufacturing requiring self-aligned contact (SAC) etching through SiO₂ with a SiN etch-stop layer, octafluoro-2-butene delivers a 175% improvement in nitride retention (396 Å remaining SiN vs. 144 Å for c-C₄F₈) and a 13% faster SAC etch rate (4,090 vs. 3,620 Å/min) under identical ICP plasma conditions [1]. The higher gas decomposition efficiency (>94% vs. ~84% for c-C₄F₈) also contributes to reduced hazardous gas abatement burden. Combined with a GWP of less than 100 (vs. c-C₄F₈ at 3,400–9,700) [1], this enables fabs to simultaneously improve process margin and reduce Scope 1 GHG emissions. Procurement recommendation: Specify octafluoro-2-butene (purity >99%) for SAC etch processes at design rules ≤170 nm where nitride loss budget is critical.

Environmentally Compliant Fire Suppression Agent for Occupied Total-Flooding Systems

Octafluoro-2-butene meets the key procurement criteria for Halon 1301 replacement in total-flooding fire suppression: zero ODP, ultra-low GWP (1.97), effective flame extinction demonstrated in cup burner tests, low residue (0.04% w/w, within NIST TN 1278 limits), and toxicity characteristics suitable for occupied spaces [2][3]. The compound is nonflammable, non-reactive with common metals and nonmetals, and leaves essentially no post-discharge residue, making it appropriate for protecting high-value assets in data centers, telecommunications switches, museum archives, and aircraft cargo compartments. Procurement recommendation: Evaluate octafluoro-2-butene as a drop-in clean agent where environmental regulations have phased out Halon 1301 and where the GWP of HFC-227ea (GWP = 3,220) is unacceptable under evolving F-gas regulations.

Synthesis of Perfluoro-2-butyl-Substituted Aromatic Building Blocks via Efficient Fluoride-Ion-Mediated Polyfluoroalkylation

For organofluorine chemists synthesizing perfluoroalkyl-substituted aromatic and heteroaromatic compounds, octafluoro-2-butene offers a distinct reactivity advantage over hexafluoropropene in fluoride-ion-mediated polyfluoroalkylation reactions. While octafluorobut-2-ene resists undesired dimerization (a problematic side reaction with hexafluoropropene), it reacts very efficiently with perfluoro-pyridine, -pyridazine, -quinoline, nitropentafluorobenzene, and perfluorotoluene to yield the corresponding perfluoro-2-butyl derivatives [4]. The restricted rotation observed in ¹⁹F NMR spectra at room temperature provides a convenient analytical marker for product identity [4]. Procurement recommendation: Source octafluoro-2-butene when the synthetic target specifically requires the perfluoro-2-butyl (CF₃CF(CF₂CF₃)) substituent, as this moiety cannot be accessed via hexafluoropropene chemistry.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Fluorocarbon Thin Films with Tunable CF₂ Content

The unique IRMPD fragmentation pattern of octafluoro-2-butene—specifically its CF₂-producing channel via a 1,2-fluorine migration diradical intermediate (branching ratio CF₃:CF₂:C₂F₄ = 1.0:0.8:0.6) [5]—offers potential advantages over octafluoro-1-butene (which predominantly yields only CF₃ + C₃F₅) for PECVD processes where CF₂ radical concentration influences the C:F ratio and cross-linking density of deposited fluorocarbon films. The higher CF₂ availability may contribute to films with different dielectric constants and thermal stability profiles. Procurement recommendation: Evaluate octafluoro-2-butene (rather than octafluoro-1-butene) as the precursor gas when CF₂-rich plasma chemistry is desired for a-C:F film deposition; verify film properties experimentally as this evidence is class-level inference from gas-phase dissociation studies.

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